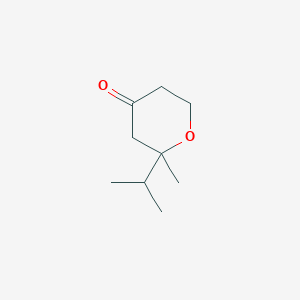
2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one is an organic compound belonging to the class of dihydropyrans It is characterized by a six-membered ring containing one oxygen atom and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 4-hydroxy-2-methyl-2-pentene with an acid catalyst can lead to the formation of the desired dihydropyran derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of specific catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted dihydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dihydropyran derivatives.
Industry: Used in the production of fine chemicals and as a building block for various industrial products.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze reactions involving dihydropyran derivatives. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other transformations that modify the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyltetrahydrofuran: A similar compound with a five-membered ring containing one oxygen atom.
2,3-Dihydropyran: Another related compound with a six-membered ring but lacking the isopropyl and methyl substituents.
Uniqueness
2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one is unique due to its specific substituents (isopropyl and methyl groups) and the presence of a ketone functional group
Biologische Aktivität
2-Isopropyl-2-methyldihydro-2H-pyran-4(3H)-one, also known as a derivative of pyranone, is a compound that has garnered attention for its potential biological activities. This article synthesizes the available research findings regarding its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities.
- Molecular Formula : C9H16O2
- Molecular Weight : 156.22 g/mol
- CAS Number : 1342434-27-8
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for antifungal activity, derivatives similar to this compound demonstrated efficacy against Candida species and Aspergillus species. The minimum inhibitory concentration (MIC) values indicated that these compounds could inhibit fungal growth effectively, suggesting potential applications in antifungal drug development .
| Fungal Species | MIC (µg/ml) |
|---|---|
| Candida albicans | 21.87 - 43.75 |
| Candida tropicalis | 21.87 - 43.75 |
| Aspergillus fumigatus | 21.87 - 43.75 |
| Aspergillus flavus | 21.87 - 43.75 |
| Aspergillus niger | 21.87 - 43.75 |
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests that it may be beneficial in treating inflammatory diseases .
Antioxidant Activity
Another significant aspect of the biological activity of this compound is its antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This property is particularly important in the context of chronic diseases where oxidative damage is a contributing factor .
Case Studies
- Antifungal Efficacy : A study conducted on various pyranone derivatives, including this compound, highlighted its effectiveness against multiple fungal strains, reinforcing its potential as a lead compound for antifungal drug development .
- Inflammation Model : In an experimental model of inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory markers when compared to control groups, indicating its potential therapeutic role in managing inflammation .
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-methyl-2-propan-2-yloxan-4-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(3)6-8(10)4-5-11-9/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
RLNVAJHMPHWPCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CC(=O)CCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















